molecular formula C25H21N3O4 B7688607 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

Numéro de catalogue B7688607
Poids moléculaire: 427.5 g/mol
Clé InChI: SPTUFHKTUAUYDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HMN-176, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMN-176 belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is critical for cell division and growth. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can induce cell cycle arrest and ultimately lead to cell death in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to inhibit the accumulation of beta-amyloid proteins in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the accumulation of beta-amyloid proteins in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to possess anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in lab experiments is its potent anti-tumor properties, which make it a promising candidate for cancer therapy. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is its potential toxicity, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One potential direction is the development of more potent derivatives of the compound, which may have greater anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration route for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in clinical settings. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide and its potential therapeutic applications.

Méthodes De Synthèse

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and m-tolylmethylamine. The final product is obtained through purification and isolation processes.

Applications De Recherche Scientifique

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-5-3-7-21(12-16)27(25(30)18-6-4-8-22(14-18)28(31)32)15-20-13-19-11-17(2)9-10-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTUFHKTUAUYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.